
8-Methyloctadec-7-en-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyloctadec-7-en-5-ol is a chemical compound with the molecular formula C19H38O. It is a long-chain alcohol with a double bond and a methyl group, making it a unique structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloctadec-7-en-5-ol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to add the necessary carbon chain to the starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyloctadec-7-en-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as thionyl chloride for converting alcohols to chlorides.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and ketones: From oxidation reactions.
Saturated alcohols: From reduction reactions.
Chlorides and other substituted compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
8-Methyloctadec-7-en-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Methyloctadec-7-en-5-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-12-methyloctadec-17-en-5-ynoyl anhydride: A compound with a similar long-chain structure but different functional groups.
7,8-Epoxy-2-methyloctadec-17-ene: Another compound with a similar carbon chain length but with an epoxide group.
Uniqueness
8-Methyloctadec-7-en-5-ol is unique due to its specific combination of a double bond, a methyl group, and a hydroxyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
917883-10-4 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
8-methyloctadec-7-en-5-ol |
InChI |
InChI=1S/C19H38O/c1-4-6-8-9-10-11-12-13-14-18(3)16-17-19(20)15-7-5-2/h16,19-20H,4-15,17H2,1-3H3 |
Clave InChI |
WEYPBEGKZDAFHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=CCC(CCCC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


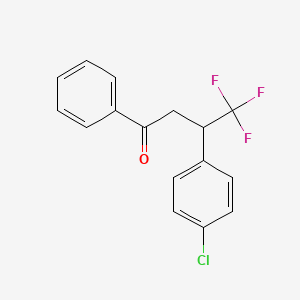
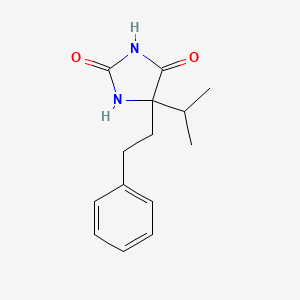

![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
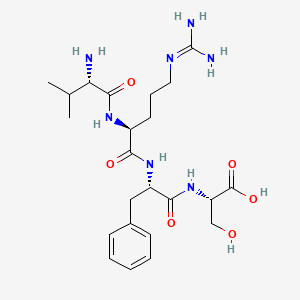
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
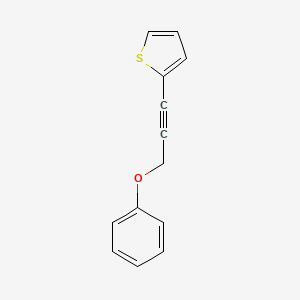
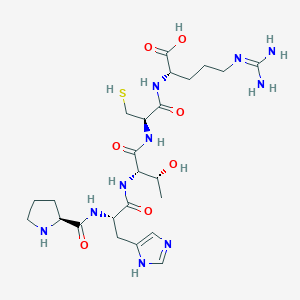
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
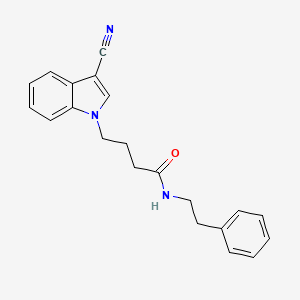
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
